1-(2,6-dimethoxyphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
Description
1-(2,6-Dimethoxyphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 2,6-dimethoxyphenoxy group and a 4-(2-fluorophenyl)piperazine moiety. The dihydrochloride salt formulation enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-(2,6-dimethoxyphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O4.2ClH/c1-26-19-8-5-9-20(27-2)21(19)28-15-16(25)14-23-10-12-24(13-11-23)18-7-4-3-6-17(18)22;;/h3-9,16,25H,10-15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFVXYQLNHSMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,6-dimethoxyphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2,6-dimethoxyphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethoxyphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The precise molecular targets and pathways involved may vary, but they typically include receptors, enzymes, and other proteins that play key roles in cellular processes.
Comparison with Similar Compounds
MH-78 ((±)-1-(2,6-Dimethylphenoxy)-3-{4-[2-(2-Methoxyphenoxy)ethyl]piperazin-1-yl}propan-2-ol Dihydrochloride)
- Core Similarities: Both compounds possess a propan-2-ol backbone, a 2,6-disubstituted phenoxy group, and a piperazine ring.
- Key Differences: Phenoxy Substituents: The target compound uses 2,6-dimethoxy groups, whereas MH-78 has 2,6-dimethyl groups. Methoxy substituents increase electron density and may enhance receptor binding affinity compared to methyl groups . Piperazine Substituents: The target compound’s 2-fluorophenyl group replaces MH-78’s 2-methoxyphenoxyethyl chain. Fluorine’s electronegativity and smaller size may alter selectivity for adrenoceptor subtypes (e.g., α1A vs. α1B) .
- Pharmacological Activity: MH-78 demonstrated vasodilatory and hypotensive effects via α1/β-adrenoceptor antagonism and nitric oxide modulation. The target compound’s fluorophenyl group could enhance metabolic stability and CNS penetration compared to MH-78’s methoxyphenoxyethyl chain .
HBK-10 (N-(3-(2,6-Dimethylphenoxy)propyl)-1-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-2-amine Dihydrochloride)
- Core Similarities: Both compounds feature a phenoxy-propanolamine backbone and a piperazine ring with aryl substituents.
- Key Differences :
- Backbone Length : HBK-10 has a butan-2-amine spacer, while the target compound uses a shorter propan-2-ol chain. This may influence conformational flexibility and receptor engagement .
- Substituents : The target’s 2-fluorophenyl group vs. HBK-10’s 2-methoxyphenyl group. Fluorine’s inductive effects could reduce oxidative metabolism, extending half-life .
- Pharmacological Activity : HBK-10 exhibited antidepressant-like properties in preclinical models. The target compound’s fluorophenyl-piperazine moiety may confer distinct serotonergic or dopaminergic modulation .
Urea Derivatives (: Compounds 11a–11o)
- Structural Contrast: The urea derivatives (e.g., 11a: 1-(3-fluorophenyl)-3-[4-(thiazol-2-yl)phenyl]urea) lack the propanolamine backbone but share piperazine and fluorophenyl motifs.
- However, the propanolamine structure in the target compound may improve membrane permeability .
Table 1: Key Properties of Comparable Compounds
*Calculated based on formula.
- Synthetic Yields: Urea derivatives (e.g., 11a–11o) show yields of 83–88%, suggesting efficient synthetic routes for piperazine-thiazole hybrids.
- Salt Effects : Dihydrochloride salts (target compound, MH-78, HBK-10) improve aqueous solubility versus free bases (e.g., 11a–11o), facilitating in vivo administration .
Pharmacological and Mechanistic Insights
- Adrenoceptor Modulation: MH-78’s dual α1/β-blockade and NO-mediated vasodilation highlight the role of phenoxy-piperazine motifs in cardiovascular activity. The target compound’s 2-fluorophenyl group may enhance β1-adrenoceptor selectivity over α1 subtypes .
- CNS Penetration : HBK-10’s antidepressant effects suggest that 2-methoxyphenylpiperazine moieties enhance serotonin receptor affinity. The target compound’s fluorine substituent could further optimize blood-brain barrier permeability .
- Metabolic Stability : Fluorine substitution in the target compound may reduce CYP450-mediated metabolism compared to MH-78’s methoxy groups, extending plasma half-life .
Biological Activity
1-(2,6-Dimethoxyphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound notable for its potential neuropharmacological applications. This compound integrates a piperazine moiety with a phenoxy group and a propanol derivative, which contributes to its biological activity, particularly in modulating neurotransmitter systems.
Chemical Structure and Properties
The chemical structure of the compound is represented as follows:
- Molecular Formula : C21H28ClFN2O4
- Molecular Weight : 404.92 g/mol
This compound's unique structure facilitates its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in mood regulation and anxiety responses.
This compound primarily acts as a serotonin receptor modulator . It exhibits high affinity for several serotonin receptor subtypes (5-HT1A, 5-HT2A), which are involved in the modulation of mood and anxiety. Additionally, the piperazine component suggests potential antipsychotic and anxiolytic properties due to structural similarities with known psychoactive agents .
Neuropharmacological Effects
The compound has demonstrated significant biological activity in various studies:
- Antidepressant Effects : Modulation of serotonin receptors indicates potential antidepressant properties. The interaction with 5-HT receptors can lead to increased serotonin levels in synaptic clefts, thereby improving mood and reducing anxiety.
- Anxiolytic Properties : The compound has shown effectiveness in reducing anxiety behaviors in animal models, suggesting its potential use as an anxiolytic agent. Its interaction with multiple receptor systems enhances its therapeutic profile while potentially minimizing side effects commonly associated with broader-spectrum psychoactive drugs.
Comparative Analysis
Here’s a comparative table highlighting similar compounds and their biological activities:
| Compound Name | Key Features |
|---|---|
| 1-(4-Fluorophenyl)-4-piperidinopropan-1-one | Affects dopamine pathways; used in analgesics and antidepressants. |
| 1-(2-Methoxyphenyl)-4-piperidinopropan-1-one | Modulates serotonin receptors; potential antidepressant effects. |
| 4-(2-Fluorophenyl)-piperazine | Exhibits anxiolytic properties; interacts with multiple receptors. |
The selectivity of this compound towards serotonin receptors may lead to reduced side effects compared to other compounds that affect both serotonin and dopamine pathways.
Case Studies and Research Findings
Research has explored the pharmacodynamics and pharmacokinetics of this compound through various methodologies:
- In Vivo Studies : Animal models have been used to assess the anxiolytic and antidepressant effects. Results indicate significant reductions in anxiety-like behaviors when administered at specific dosages.
- In Vitro Studies : Cell-based assays have demonstrated the compound's ability to inhibit serotonin reuptake, further supporting its potential as an antidepressant.
- Clinical Trials : Although not extensively documented in clinical trials, preliminary findings suggest promising results in treating mood disorders.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can experimental design optimize yield?
The synthesis of this compound involves coupling 2,6-dimethoxyphenol with a piperazine intermediate. A two-step approach is typical: (1) nucleophilic substitution of 2,6-dimethoxyphenol with epichlorohydrin to form the epoxide intermediate, followed by (2) reaction with 4-(2-fluorophenyl)piperazine under basic conditions. To optimize yield, employ statistical design of experiments (DoE) using central composite design (CCD) to test variables like temperature, solvent polarity, and stoichiometry . For reproducibility, validate reaction conditions via HPLC (C18 column, UV detection at 254 nm) .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
While existing data indicate stability under recommended storage (room temperature, inert atmosphere), no empirical decomposition kinetics are available . Conduct accelerated stability studies per ICH Q1A guidelines:
- Test at 40°C/75% RH for 6 months.
- Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts.
- Use Arrhenius modeling to extrapolate shelf life. Reference OECD 111 for partition coefficient (logP) determination to predict lipid membrane interactions .
Advanced: How can computational methods resolve contradictions in receptor-binding affinity data?
Conflicting binding data (e.g., α1-adrenergic vs. 5-HT1A receptor affinities) may arise from conformational flexibility. Apply molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to model ligand-receptor interactions over 100-ns trajectories. Compare binding free energies (MM-PBSA/GBSA) across receptor subtypes . Validate predictions with radioligand displacement assays using [³H]-prazosin (α1) and [³H]-8-OH-DPAT (5-HT1A) .
Advanced: What strategies mitigate challenges in isolating enantiomers of this chiral compound?
The compound’s stereocenter at propan-2-ol requires chiral resolution. Use simulated moving bed chromatography (SMB) with cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases. Optimize mobile phase (hexane:isopropanol 90:10 with 0.1% diethylamine) via DoE . Alternatively, employ enzymatic kinetic resolution using lipases (e.g., Candida antarctica) in biphasic systems .
Basic: What analytical methods are suitable for quantifying impurities in bulk samples?
For purity >98%, use HPLC-UV/ELSD with the following parameters:
- Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).
- Mobile phase: Gradient of 0.1% TFA in water/acetonitrile.
- Detect impurities like unreacted piperazine derivatives (retention time: 8–12 min) . Cross-validate with NMR (¹H, ¹³C) and HRMS (ESI+ mode) .
Advanced: How can researchers model the compound’s pharmacokinetics without in vivo data?
Leverage physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®):
- Input parameters: logP (estimated via COSMO-RS), pKa (predicted using MarvinSuite), and solubility (measured via shake-flask method).
- Simulate absorption in human intestinal compartments and hepatic first-pass metabolism . Validate with microsomal stability assays (human liver microsomes, NADPH regeneration system) .
Basic: What safety protocols are critical for handling this compound given limited toxicological data?
Due to the absence of acute toxicity data, adhere to NIOSH P95 respirator standards for particulate filtration and OV/AG/P99 cartridges for organic vapors . Use gloveboxes for synthesis and in vitro assays. For accidental exposure, follow WHO guidelines for phenol derivatives: irrigate eyes/skin with water for 15 min and seek medical evaluation.
Advanced: How can researchers optimize solid-state formulations for enhanced bioavailability?
Poor aqueous solubility (~5 µg/mL predicted) necessitates amorphous solid dispersion (ASD) . Screen polymers (HPMCAS, PVP-VA64) via hot-melt extrusion (180°C, 100 rpm). Characterize amorphous stability via DSC (Tg > 50°C) and XRPD (halo pattern). Assess dissolution in FaSSIF media (pH 6.5) with USP Apparatus II (50 rpm, 37°C) .
Basic: What in vitro models are appropriate for preliminary pharmacological screening?
Use CHO-K1 cells transfected with human α1-adrenoceptors for functional assays (calcium flux, FLIPR®). For selectivity, counter-screen against HEK-293 cells expressing 5-HT1A receptors. Normalize data to prazosin (α1) and WAY-100635 (5-HT1A) as reference antagonists .
Advanced: How can quantum chemical calculations predict reactive intermediates during degradation?
Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model hydrolysis pathways. Identify transition states for methoxy group cleavage or piperazine ring opening. Compare with LC-QTOF-MS data from forced degradation studies (acidic, basic, oxidative conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
